Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 284.305 g/mol. This compound is characterized by its structure, which includes a butane-1,4-diol moiety linked to dimethyl benzene-1,4-dicarboxylate. It is known for its potential applications in various fields, particularly in polymer production and as an intermediate in organic synthesis. The compound is often encountered in discussions surrounding polyesters and other polymeric materials due to its role as a building block in their synthesis .
The chemical behavior of butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate is influenced by its functional groups. It can undergo several types of reactions:
Several methods can be employed to synthesize butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate:
Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate has several notable applications:
Interaction studies involving butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate primarily focus on its reactivity with other chemical species. Understanding these interactions helps predict its behavior in various applications:
Research into these interactions can provide insights into optimizing formulations for specific applications .
Several compounds share structural similarities with butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Dimethyl terephthalate | Commonly used in polyester production | |
1,4-butanediol | A key building block for polyurethanes | |
Poly(ethylene terephthalate) | Widely used plastic known for its strength and durability | |
Dimethyl succinate | Used as a solvent and in organic synthesis |
Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate is unique due to its specific combination of a diol and dicarboxylate structure that allows it to serve effectively as a monomer for producing high-performance polymers while also being versatile enough for various
Butane-1,4-diol (C₄H₁₀O₂), a primary aliphatic diol, is characterized by hydroxyl groups at both termini of a four-carbon chain. Its IUPAC name, butane-1,4-diol, reflects this structure, while common synonyms include 1,4-butanediol, tetramethylene glycol, and BDO (abbreviated from butanediol). The compound exists as a colorless, viscous liquid with a melting point of 20.1°C and a boiling point of 230°C. Its high solubility in water (>100 g/L) and polar organic solvents arises from its hydroxyl groups, which facilitate hydrogen bonding.
Dimethyl benzene-1,4-dicarboxylate (C₁₀H₁₀O₄), commonly known as dimethyl terephthalate (DMT), is an aromatic diester derived from terephthalic acid and methanol. Its IUPAC name, dimethyl benzene-1,4-dicarboxylate, denotes the esterification of the carboxylic acid groups at the para positions of the benzene ring. The compound appears as white crystalline flakes with a melting point of 140°C and a boiling point of 288°C. Its limited water solubility (0.0493 g/L at 20°C) contrasts with high miscibility in organic solvents like ethanol and chloroform.
Property | Butane-1,4-diol | Dimethyl Benzene-1,4-dicarboxylate |
---|---|---|
Molecular Formula | C₄H₁₀O₂ | C₁₀H₁₀O₄ |
IUPAC Name | Butane-1,4-diol | Dimethyl benzene-1,4-dicarboxylate |
Common Synonyms | 1,4-BDO, Tetramethylene glycol | DMT, Terephthalic acid dimethyl ester |
Physical State | Colorless liquid | White crystalline solid |
Melting Point | 20.1°C | 140°C |
Boiling Point | 230°C | 288°C |
Solubility in Water | >100 g/L | 0.0493 g/L |
Butane-1,4-diol was first synthesized in 1890 by Dutch chemist Pieter Johannes Dekkers via acidic hydrolysis of N,N'-dinitro-1,4-butanediamine. Industrial production began in the 1930s with the Reppe process, which involves reacting acetylene with formaldehyde under high-pressure conditions. This method dominated until the 1970s, when alternative routes emerged, such as the Davy process, which hydrogenolyses maleic anhydride esters to produce butane-1,4-diol alongside tetrahydrofuran (THF) and gamma-butyrolactone (GBL). Recent advancements include bio-based fermentation using genetically modified organisms to convert sugars into butane-1,4-diol, reducing reliance on fossil feedstocks.
Dimethyl benzene-1,4-dicarboxylate gained prominence in the mid-20th century as a precursor for polyethylene terephthalate (PET). Early PET production relied on DMT due to challenges in purifying terephthalic acid. The Witten process, developed in the 1950s, became the industrial standard, involving oxidation of p-xylene to terephthalic acid, followed by esterification with methanol. By the 1960s, DMT accounted for over 70% of global polyester feedstock, though its dominance waned after purified terephthalic acid (PTA) technologies emerged. Despite this, DMT remains vital for niche applications, including recycling PET waste via methanolysis.
Butane-1,4-diol is a linchpin in producing polybutylene terephthalate (PBT), a high-performance thermoplastic used in electrical components and automotive parts. It also serves as a chain extender in polyurethane elastomers and a precursor for tetrahydrofuran (THF), a solvent for pharmaceuticals. The global market for butane-1,4-diol was valued at USD 7.7 billion in 2024, driven by demand for spandex fibers in activewear and automotive polyurethanes.
Dimethyl benzene-1,4-dicarboxylate is integral to manufacturing PET, which constitutes 60% of global synthetic fiber production. In 2023, approximately 1.5 million metric tons of DMT were produced, primarily in Asia, for applications in packaging, films, and engineering plastics. Its compatibility with methanolysis enables closed-loop recycling of PET waste, aligning with circular economy goals.